molecular formula C20H18BrNO3 B11949677 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide CAS No. 853330-85-5

3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide

Cat. No.: B11949677
CAS No.: 853330-85-5
M. Wt: 400.3 g/mol
InChI Key: BAYBPBNWMADXQE-UHFFFAOYSA-N
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Description

3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furyl Ring: The initial step involves the synthesis of the 2-furyl ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: The 4-bromophenyl group is introduced via electrophilic aromatic substitution using bromine or a brominating agent.

    Amide Formation: The final step involves the coupling of the brominated furyl compound with 3-methoxyphenylamine to form the propanamide linkage. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(4-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide
  • 3-(5-(4-Fluorophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide
  • 3-(5-(4-Methylphenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide

Uniqueness

3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with molecular targets and its overall pharmacokinetic properties.

Properties

CAS No.

853330-85-5

Molecular Formula

C20H18BrNO3

Molecular Weight

400.3 g/mol

IUPAC Name

3-[5-(4-bromophenyl)furan-2-yl]-N-(3-methoxyphenyl)propanamide

InChI

InChI=1S/C20H18BrNO3/c1-24-18-4-2-3-16(13-18)22-20(23)12-10-17-9-11-19(25-17)14-5-7-15(21)8-6-14/h2-9,11,13H,10,12H2,1H3,(H,22,23)

InChI Key

BAYBPBNWMADXQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

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